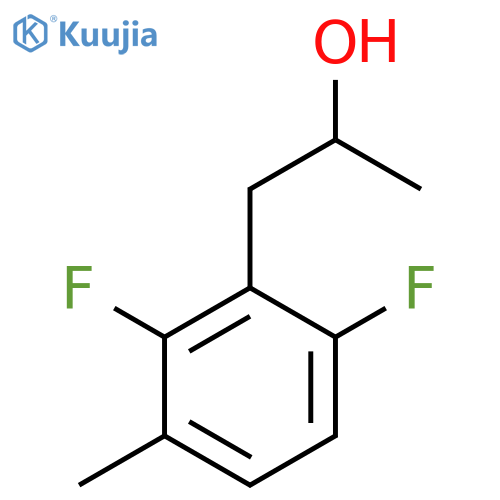Cas no 1895506-59-8 (1-(2,6-difluoro-3-methylphenyl)propan-2-ol)
1-(2,6-ジフルオロ-3-メチルフェニル)プロパン-2-オールは、芳香族フッ素化合物とアルコール官能基を有する有機中間体です。その分子構造中の2,6位のフッ素置換により高い電子求引性を示し、反応性の制御が可能です。3位のメチル基は立体障害を調整し、選択的反応を促進します。プロパン-2-オール鎖は求核試薬としての反応サイトを提供し、エーテルやエステル等の誘導体合成に適しています。特に医薬品中間体や液晶材料の合成において、分子設計の柔軟性と安定性を兼ね備えた化合物として注目されています。

1895506-59-8 structure
商品名:1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1-(2,6-difluoro-3-methylphenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-difluoro-3-methylphenyl)propan-2-ol
- EN300-1785997
- 1895506-59-8
-
- インチ: 1S/C10H12F2O/c1-6-3-4-9(11)8(10(6)12)5-7(2)13/h3-4,7,13H,5H2,1-2H3
- InChIKey: WVPMKPHXHVHMIJ-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC=C(C=1CC(C)O)F
計算された属性
- せいみつぶんしりょう: 186.08562133g/mol
- どういたいしつりょう: 186.08562133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(2,6-difluoro-3-methylphenyl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785997-5.0g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1785997-0.1g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1785997-1g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1785997-5g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1785997-1.0g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1785997-0.25g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1785997-10.0g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1785997-10g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1785997-0.05g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1785997-0.5g |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol |
1895506-59-8 | 0.5g |
$1014.0 | 2023-09-19 |
1-(2,6-difluoro-3-methylphenyl)propan-2-ol 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1895506-59-8 (1-(2,6-difluoro-3-methylphenyl)propan-2-ol) 関連製品
- 55290-64-7(Dimethipin)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 13769-43-2(potassium metavanadate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
